molecular formula C10H14N2 B1428628 N-methyl-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 878025-42-4

N-methyl-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No.: B1428628
CAS No.: 878025-42-4
M. Wt: 162.23 g/mol
InChI Key: ZXTRMHOUGKPHHM-UHFFFAOYSA-N
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Description

N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is a bicyclic amine derivative characterized by a partially hydrogenated quinoline scaffold with a methyl group attached to the amine nitrogen. Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.24 g/mol . The compound is synthesized via reductive amination or palladium-catalyzed Buchwald-Hartwig coupling, as demonstrated in studies where sodium triacetoxyborohydride and Pd₂(dba)₃/rac-BINAP systems are employed . Key applications include its role as a ligand in asymmetric catalysis and as a core structure in CXCR4 antagonists for therapeutic development .

Properties

IUPAC Name

N-methyl-5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTRMHOUGKPHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5,6,7,8-tetrahydroquinolin-8-amine typically involves the reduction of quinoline derivatives followed by N-methylation. One common method includes the catalytic hydrogenation of 8-aminoquinoline to produce 5,6,7,8-tetrahydroquinolin-8-amine, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes followed by methylation reactions. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5,6,7,8-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-5,6,7,8-tetrahydroquinolin-8-amine has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Parent Compound: 5,6,7,8-Tetrahydroquinolin-8-amine

The parent compound lacks the N-methyl group, with the molecular formula C₉H₁₂N₂ and molecular weight 148.21 g/mol . Differences include:

  • Synthetic Utility : The parent amine is a precursor for N-alkyl derivatives but requires additional steps for functionalization .
  • Catalytic Role : In asymmetric transfer hydrogenation (ATH), the parent structure (CAMPY ligand) shows lower steric hindrance compared to methylated analogues, affecting enantioselectivity .

N-Alkyl Derivatives

N-Ethyl-5,6,7,8-tetrahydroquinolin-8-amine
  • Structure : Ethyl group replaces methyl, increasing lipophilicity (logP ~1.5 vs. ~1.2 for methyl) .
  • Applications : Used in ligand design for iron complexes, where bulkier alkyl groups enhance metal coordination stability .
N-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine
  • Electron Effects : The trifluoroethyl group introduces strong electron-withdrawing properties, altering electronic density at the amine nitrogen. This may enhance binding to electron-deficient targets in medicinal chemistry .

Stereoisomeric Variants

Chirality significantly impacts biological activity:

  • (R)- vs. (S)-Enantiomers: For 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, the (R)-enantiomer exhibits 3–5× higher cytotoxicity against ovarian carcinoma (A2780) and mesothelioma (MSTO-211H) cell lines compared to the (S)-form .
  • Synthetic Accessibility : Enantiopure N-methyl derivatives are obtained via enzymatic resolution or chiral chromatography, with yields >80% reported .

Tetrahydroisoquinoline Analogues

Compounds like (S)-N-methyl-N-(((R)-5-(methyl(1-methylpiperidin-4-yl)amino)-1,2,3,4-tetrahydroisoquinolin-3-yl)methyl)-5,6,7,8-tetrahydroquinolin-8-amine feature:

  • Enhanced Target Affinity : Piperidinyl/pyrrolidinyl substituents improve binding to CXCR4 receptors (IC₅₀ <10 nM vs. ~50 nM for simpler N-methyl derivatives) .
  • Pharmacokinetics : Increased molecular weight (~420 g/mol) may reduce oral bioavailability compared to smaller derivatives.

Key Research Findings

Catalytic Performance

  • Asymmetric Hydrogenation: Me-CAMPY (N-methyl derivative) achieves >90% enantiomeric excess (ee) in ATH of 1-aryl-3,4-dihydroisoquinolines, compared to 75–85% ee for CAMPY .
  • Ligand Efficiency : Methyl groups improve steric control, reducing side reactions in palladium-catalyzed couplings .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Key Applications
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine C₁₀H₁₄N₂ 162.24 1.2 Catalysis, CXCR4 antagonists
5,6,7,8-Tetrahydroquinolin-8-amine C₉H₁₂N₂ 148.21 0.8 Precursor for N-alkyl derivatives
N-Ethyl derivative C₁₁H₁₆N₂ 176.26 1.5 Metal ligand complexes
N-Trifluoroethyl derivative C₁₁H₁₃N₂F₃ 230.23 2.1 Medicinal chemistry

*Calculated using ChemDraw.

Biological Activity

N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has demonstrated notable antiproliferative effects against various cancer cell lines. Its mechanism of action is primarily linked to its interaction with the CXCR4 chemokine receptor, which plays a crucial role in cancer progression and metastasis. Research indicates that similar compounds can inhibit cancer cell proliferation through several biochemical pathways, including the PI3K/AKT/mTOR signaling pathway, which is vital for cell survival and growth .

Target Interactions

The compound is known to interact with the CXCR4 receptor, leading to the inhibition of cancer cell migration and invasion. This receptor is often overexpressed in various cancers, making it a target for therapeutic interventions. By blocking CXCR4, this compound may disrupt critical signaling pathways that promote tumor growth.

Biochemical Pathways

This compound induces mitochondrial membrane depolarization , increases reactive oxygen species (ROS) production, and triggers autophagy in cancer cells. These effects contribute to apoptosis (programmed cell death) and hinder tumor progression .

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A2780 (Ovarian Cancer)0.6Induces mitochondrial depolarization and ROS production
HT-29 (Colorectal)5.4 - 17.2Alters cell cycle phases; increases G0/G1 phase
MSTO-211H (Mesothelioma)VariesInduces oxidative stress leading to autophagy

The compound has been shown to significantly impact cell cycle dynamics by increasing the G0/G1 phase population while decreasing S and G2/M phases in treated cells .

Case Studies

In a study involving various tetrahydroquinoline derivatives, this compound was identified as a potent candidate for further development due to its low IC50 values against multiple cancer types. The research highlighted its potential use as a scaffold for designing new anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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